molecular formula C18H22N6O2S B11002478 N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11002478
M. Wt: 386.5 g/mol
InChI Key: KTHFPAKLCUIXED-UHFFFAOYSA-N
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Description

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a tetrazole moiety, and a cyclohexyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and subsequent methylation.

    Introduction of the Tetrazole Moiety: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling with Cyclohexyl Group: The cyclohexyl group is attached through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a condensation reaction between the benzothiazole and the cyclohexyl-tetrazole intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzothiazole ring or the tetrazole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzothiazole or cyclohexyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, while the tetrazole moiety may enhance binding affinity or specificity. The cyclohexyl group provides structural stability and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole rings but different substituents.

    Tetrazole Derivatives: Compounds featuring the tetrazole moiety with various functional groups.

    Cyclohexyl Compounds: Molecules containing the cyclohexyl group with different attached functionalities.

Uniqueness

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of the benzothiazole, tetrazole, and cyclohexyl groups

Properties

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C18H22N6O2S/c1-26-13-5-6-14-15(9-13)27-17(20-14)21-16(25)10-18(7-3-2-4-8-18)11-24-12-19-22-23-24/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,20,21,25)

InChI Key

KTHFPAKLCUIXED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCCCC3)CN4C=NN=N4

Origin of Product

United States

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